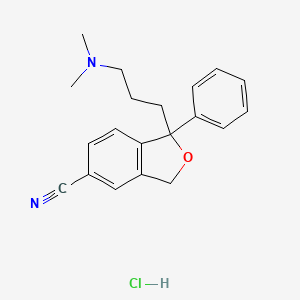

Desfluorocitalopram hydrochloride

Description

Contextualization as a Citalopram (B1669093) Analog and Research Interest

Desfluorocitalopram (B12288705), chemically known as 1-[3-(Dimethylamino)propyl]-1-phenyl-1,3-dihydroisobenzofuran-5-carbonitrile, is a close structural analog of Citalopram. Current time information in Bangalore, IN.researchgate.netacs.org The only distinction between the two molecules is the absence of a fluorine atom at the 4-position of the phenyl group in Desfluorocitalopram. This seemingly minor structural modification is significant from a chemical and pharmaceutical standpoint.

The primary research interest in Desfluorocitalopram hydrochloride stems from its role as a process-related impurity and potential metabolite of Citalopram. nih.gov In the synthesis of Citalopram, impurities can arise from starting materials or side reactions, and Desfluorocitalopram is one such identified compound. nih.gov Consequently, its primary application is as a certified reference standard in the quality control and analytical testing of bulk Citalopram and its pharmaceutical formulations. synthinkchemicals.comsynzeal.com The availability of pure this compound is essential for developing and validating analytical methods that can accurately detect and quantify impurities, ensuring the safety and efficacy of the final drug product. oup.compharmacompass.com

Historical Perspective of Analog Development in Pharmaceutical Chemistry

The development of drug analogs is a cornerstone of medicinal chemistry. Historically, the synthesis of analogs has been a critical strategy for understanding Structure-Activity Relationships (SAR), optimizing pharmacological profiles, and discovering new therapeutic agents. nih.gov The evolution of selective serotonin (B10506) reuptake inhibitors (SSRIs) is a prime example of this principle.

The journey began with the modification of existing antihistamine compounds, leading to the first generation of SSRIs. nih.gov Subsequently, chemists synthesized numerous analogs to enhance selectivity for the serotonin transporter (SERT) over other monoamine transporters, thereby reducing side effects. The development of Citalopram and its single-enantiomer version, Escitalopram (B1671245), represents a high point in this endeavor, achieving significant selectivity. nih.govnih.gov The synthesis and study of analogs like Desfluorocitalopram are part of this broader scientific effort. nih.govnih.gov While not developed as a therapeutic agent itself, studying such analogs provides valuable data for SAR, helping to delineate which molecular features are critical for high-affinity binding to the target transporter. nih.gov

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

1148027-85-3 |

|---|---|

Molecular Formula |

C20H23ClN2O |

Molecular Weight |

342.9 g/mol |

IUPAC Name |

1-[3-(dimethylamino)propyl]-1-phenyl-3H-2-benzofuran-5-carbonitrile;hydrochloride |

InChI |

InChI=1S/C20H22N2O.ClH/c1-22(2)12-6-11-20(18-7-4-3-5-8-18)19-10-9-16(14-21)13-17(19)15-23-20;/h3-5,7-10,13H,6,11-12,15H2,1-2H3;1H |

InChI Key |

VRJUVTZACLHYJH-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=CC=C3.Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Desfluorocitalopram Hydrochloride

Established Synthetic Routes and Precursors

The synthesis of Desfluorocitalopram (B12288705) hydrochloride often mirrors the established synthetic pathways for citalopram (B1669093), with the key difference being the use of a non-fluorinated phenyl precursor. The core structure, a 1-phenyl-1,3-dihydroisobenzofuran moiety, is typically constructed through a sequence of reactions involving the formation of a key diol intermediate.

A common starting material for these syntheses is a substituted phthalide, such as 5-bromophthalide (B15269) or 5-cyanophthalide. nih.govgoogle.com An alternative approach begins with substituted salicylaldehydes. rhhz.net

Strategies for Analog Synthesis (e.g., Grignard reactions, Suzuki coupling)

Grignard Reactions: A pivotal step in the synthesis of Desfluorocitalopram and its analogs is the introduction of the two key substituents at the C1 position of the isobenzofuran (B1246724) ring system. This is frequently achieved through a double Grignard reaction. nih.gov In a typical sequence for a related analog, 5-bromophthalide is reacted with a Grignard reagent formed from 1-bromo-4-fluorobenzene, followed by a second Grignard reaction with (3-dimethylaminopropyl)magnesium chloride to yield a diol intermediate. google.com For Desfluorocitalopram, the first Grignard reagent would be phenylmagnesium bromide. The resulting diol is then cyclized under acidic conditions to form the dihydroisobenzofuran ring. google.com

Suzuki Coupling: The Suzuki-Miyaura coupling reaction is a powerful and versatile tool for forming carbon-carbon bonds and is extensively used in the synthesis of citalopram analogs to introduce a variety of substituents onto the aromatic core. nih.govnih.govlibretexts.org This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. libretexts.org For instance, a bromo-substituted 1-phenyl-1,3-dihydroisobenzofuran intermediate can be coupled with various aryl or vinyl boronic acids to generate a library of analogs. nih.gov While not directly the final step for the nitrile group in Desfluorocitalopram, this strategy is crucial for creating diverse analogs for structure-activity relationship studies.

Challenges in Synthetic Efficiency and Purity

The synthesis of Desfluorocitalopram hydrochloride is not without its challenges, primarily concerning reaction efficiency and the purity of the final product. The use of Grignard reagents, while effective, can lead to the formation of side products, complicating the purification process. google.com

Novel Approaches in Chemical Synthesis

To overcome the challenges of traditional synthetic routes, researchers are continuously exploring novel and more efficient methodologies. These include one-pot synthesis techniques and stereoselective approaches to control the chirality of the final compound.

One-Pot Synthesis Techniques

One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offers significant advantages in terms of time, resource efficiency, and waste reduction. acs.org For the synthesis of dihydroisobenzofuran derivatives, one-pot procedures have been developed. For example, an efficient domino one-pot strategy involving a copper-catalyzed intermolecular cyanation of o-bromobenzyl alcohols followed by in situ intramolecular nucleophilic attack and hydrolysis has been reported for the synthesis of isobenzofuran-1(3H)-ones. acs.org Another approach involves a Passerini-azide reaction followed by a silver-catalyzed cyclization to produce dihydroisobenzofuran derivatives. researchgate.net While not yet specifically detailed for Desfluorocitalopram, these one-pot methodologies hold promise for streamlining its synthesis.

Stereoselective Synthesis Considerations

Desfluorocitalopram possesses a chiral center at the C1 position of the dihydroisobenzofuran ring. As with citalopram, where the (S)-enantiomer (escitalopram) is responsible for the therapeutic effect, the stereochemistry of Desfluorocitalopram is a critical consideration. mdpi.com The development of stereoselective synthetic methods is therefore highly desirable.

A common strategy for obtaining enantiomerically pure citalopram analogs involves the resolution of the racemic diol intermediate. nih.gov This is typically achieved by forming diastereomeric salts with a chiral resolving agent, such as (+)-di-p-toluoyl-D-tartaric acid or (−)-di-p-toluoyl-L-tartaric acid, followed by separation and subsequent cyclization of the desired enantiomer. nih.govwipo.int More advanced approaches aim for the direct stereoselective synthesis of the chiral center, potentially through asymmetric catalysis, which remains an active area of research in the synthesis of this class of compounds. researchgate.net

Molecular Pharmacology and Mechanistic Studies of Desfluorocitalopram Hydrochloride

Investigation of Molecular Targets and Ligand-Receptor Interactions

The primary mechanism of action for citalopram (B1669093) and its analogues is the high-affinity binding to the serotonin (B10506) transporter (SERT), which inhibits the reuptake of serotonin from the synaptic cleft. The molecular interactions of Desfluorocitalopram (B12288705) are therefore centered on this key protein target.

Desfluorocitalopram's affinity for monoamine transporters—specifically the serotonin transporter (SERT), norepinephrine (B1679862) transporter (NET), and dopamine (B1211576) transporter (DAT)—is the principal determinant of its pharmacological activity. While direct binding data for Desfluorocitalopram is not extensively published, the binding profile can be inferred from its parent compound, citalopram. Citalopram exhibits high affinity and selectivity for SERT over the other monoamine transporters. drugbank.com

Studies on citalopram analogues reveal that the chemical structure, including the presence and position of substituents on the phenyl ring, is critical for binding affinity. nih.gov The defining feature of Desfluorocitalopram is the absence of the fluorine atom present on the phenyl ring of citalopram. This modification is expected to alter the electronic properties of the ligand and influence its interaction with the binding pocket of the transporters. The binding affinity of racemic citalopram for human SERT (hSERT) is in the low nanomolar range, whereas its affinity for NET and DAT is significantly lower, demonstrating a high degree of selectivity. nih.govd-nb.info

| Compound | Transporter | Binding Affinity (Ki, nM) | Selectivity (NET/SERT) | Selectivity (DAT/SERT) |

| (±)-Citalopram | hSERT | 1.94 | 3070 | 4780 |

| hNET | 5950 | |||

| hDAT | 9270 |

Data derived from studies on the parent compound, citalopram, to provide a reference for the expected profile of Desfluorocitalopram. nih.gov

The interaction is stereoselective, with the S-enantiomer (escitalopram) being responsible for nearly all the SERT inhibitory activity. nih.gov The binding site for citalopram on SERT is located in the central substrate-binding pocket, overlapping with the serotonin binding site itself. nih.gov Key residues within this pocket, such as Ser-438, have been identified as critical determinants for the potency of citalopram. nih.gov It is presumed that Desfluorocitalopram binds to this same central site, functioning as a competitive inhibitor.

The biotransformation of xenobiotics like Desfluorocitalopram is primarily carried out by the cytochrome P450 (CYP) superfamily of enzymes in the liver. Reaction phenotyping studies identify the specific CYP isoforms responsible for a compound's metabolism. For citalopram, metabolism is extensive and involves several key enzymes. drugbank.compharmgkb.org

The primary metabolic pathways for citalopram are N-demethylation. The formation of the principal metabolite, desmethylcitalopram, is catalyzed by a combination of CYP2C19, CYP3A4, and to a lesser extent, CYP2D6. nih.govpharmgkb.orgoup.comresearchgate.net Further N-demethylation to didesmethylcitalopram is mediated predominantly by CYP2D6. pharmgkb.orgoup.com Other minor pathways include N-oxidation, also involving CYP2D6, and deamination to a propionic acid derivative, which involves monoamine oxidases (MAO-A and MAO-B). drugbank.compharmgkb.org

Given the structural similarity, it is scientifically established that Desfluorocitalopram is a substrate for the same panel of CYP enzymes. Therefore, its metabolic profile would involve:

CYP2C19 and CYP3A4 as the major enzymes responsible for the first N-demethylation.

CYP2D6 playing a role in both the first and second N-demethylation steps.

The activity of these enzymes is subject to genetic polymorphisms, which can lead to significant inter-individual differences in drug clearance. For instance, individuals who are "poor metabolizers" for CYP2C19 exhibit reduced clearance of citalopram. nih.gov Citalopram itself is a weak inhibitor of CYP2D6, while its metabolite, desmethylcitalopram, is a more potent inhibitor of this enzyme. pharmgkb.org

Preclinical in Vitro and in Vivo Research Models

In Vitro Pharmacological Characterization

In vitro studies are fundamental in characterizing a compound's properties outside of a living organism. For Desfluorocitalopram (B12288705), these assays provide critical data on its metabolic pathway, enzyme interactions, and physical transport characteristics.

The metabolic pathway of citalopram (B1669093) is well-defined, with Desfluorocitalopram being a key intermediate. In hepatic systems, citalopram is N-demethylated to form Desfluorocitalopram (N-desmethylcitalopram). nih.gov This conversion is primarily catalyzed by the cytochrome P450 isoenzymes CYP2C19 and CYP3A4, with minor contributions from CYP2D6. nih.govdrugbank.comnih.govpharmgkb.org

Desfluorocitalopram is not the final metabolic product; it undergoes further N-demethylation to its subsequent metabolite, N,N-didesmethylcitalopram (DDCT). nih.govresearchgate.net This secondary step is mediated by the CYP2D6 enzyme. nih.govpharmgkb.org In human plasma, the steady-state concentration of Desfluorocitalopram is approximately 30-50% of the parent citalopram levels, and it has a reported plasma half-life of about 50 hours. nih.gov

While extensive data from human liver microsomes is limited in publicly available literature, a study using liver S9 fractions from common carp (B13450389) established kinetic parameters for the formation of Desfluorocitalopram from citalopram.

Table 1: Metabolic Formation Kinetics of Desfluorocitalopram in Carp Liver S9 Fractions

| Parameter | Value | Source |

|---|---|---|

| Vmax (Maximum Reaction Speed) | 1781 ± 90 pmol/min/mg | mdpi.com |

| Km (Michaelis Constant) | 29.7 ± 4.6 μM | mdpi.com |

This data provides insight into the enzyme kinetics of the metabolite's formation.

Table 2: In Vitro Enzyme Inhibition Profile of Desfluorocitalopram

| Enzyme | Finding | Apparent Ki | Source |

|---|---|---|---|

| CYP2D6 | Weak Inhibitor | 1.3 µM | researchgate.net |

| CYP1A2 | Weak or No Inhibition | Not Reported | researchgate.net |

Ki (Inhibitor Constant) is a measure of inhibitor potency; a lower value indicates greater potency.

A compound's ability to permeate biological membranes and interact with cellular transporters dictates its distribution and access to target sites. A critical finding for Desfluorocitalopram is that it crosses the blood-brain barrier poorly when compared to its parent compound, citalopram. nih.govpharmgkb.org This suggests limited access to the central nervous system.

Studies investigating its interaction with efflux transporters, which actively pump substances out of cells, have identified Desfluorocitalopram as a weak inhibitor of P-glycoprotein (P-gp). researchgate.net P-gp is a key transporter that limits the brain penetration of many drugs.

Once in the bloodstream, the extent to which a drug binds to plasma proteins affects its availability to exert pharmacological effects. It is generally the unbound fraction of a drug that is considered active. Studies on Desfluorocitalopram have reported varying degrees of plasma protein binding. One study found the mean plasma protein binding to be 67.5%, with a range of 60.7% to 74.3%. nih.gov Another source reported that the binding of citalopram and its metabolites, including Desfluorocitalopram, to human plasma proteins is approximately 80%. fda.gov

Table 3: Human Plasma Protein Binding of Desfluorocitalopram

| Reported Binding Percentage | Source |

|---|---|

| 67.5% (Range: 60.7–74.3%) | nih.gov |

| ~80% | fda.gov |

Advanced Preclinical Animal Model Studies (Non-Human)

In vivo studies in animals are essential to understand how a compound behaves in a whole, living organism, providing a bridge between in vitro data and potential human outcomes.

The pharmacokinetics (PK) of Desfluorocitalopram have been investigated in animal models, often as part of studies on the parent drug, citalopram. These studies reveal significant species differences in metabolism and disposition.

In rats , a population PK model showed that the disposition of Desfluorocitalopram is best described by a 2-compartment model with Michaelis-Menten (saturable) clearance, indicating complex, non-linear pharmacokinetics. nih.gov The metabolism of citalopram is significantly faster in rats than in humans, with a half-life of only 1-1.6 hours, leading to rapid formation of Desfluorocitalopram. researchgate.net

In Beagle dogs , the metabolic profile differs notably from humans, with a considerably higher formation of the subsequent metabolite, didesmethylcitalopram (DDCIT). nih.gov This species-specific metabolic preference highlights the challenges in extrapolating canine toxicity data to humans. nih.gov

Table 4: Pharmacokinetic Findings for Desfluorocitalopram in Animal Models

| Species | Model/Parameter | Finding | Source |

|---|---|---|---|

| Rat (Sprague-Dawley, Wistar) | PK Compartment Model | Best described by a 2-compartment model. | nih.gov |

| Rat (Sprague-Dawley, Wistar) | Clearance | Michaelis-Menten (non-linear) clearance. | nih.gov |

| Dog (Beagle) | Elimination Half-Life (t½) | 8.1 hours | nih.gov |

| Dog (Beagle) | Metabolism | Higher formation of didesmethylcitalopram compared to humans. | nih.gov |

Target Engagement and Biomarker Validation in Animal Models

No studies detailing the target engagement of Desfluorocitalopram hydrochloride or the validation of associated biomarkers in animal models have been identified. Research in this area would typically involve techniques to measure the binding of the compound to its intended biological target in a living organism and to identify and quantify biological markers that indicate a pharmacological response.

Specialized Animal Models for Neurochemical Research

There is no information on the use of specialized animal models to investigate the neurochemical effects of this compound. Such models are crucial in neuroscience research to study the complex interactions of compounds with the nervous system. nih.govfrontiersin.orgoaepublish.com

Application of Induced Pluripotent Stem Cells (iPSCs) in Preclinical Research

The application of induced pluripotent stem cells (iPSCs) in the preclinical assessment of this compound has not been reported. iPSC technology, which allows for the creation of patient-specific cell lines, is a powerful tool in disease modeling and drug discovery but its use in connection with this specific compound is not documented in public records. wikipedia.orgnih.govucla.edufrontiersin.org

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Elucidation of Structural Determinants for Biological Activity

Studies on a series of citalopram (B1669093) analogs have revealed that the nature and position of substituents on the phenyl ring significantly influence SERT binding affinity. nih.gov While the cyano group at the 5-position of the isobenzofuran (B1246724) ring is a key determinant for allosteric potency, the substituents on the pendant phenyl ring are crucial for orthosteric binding. nih.gov The substitution of the fluorine atom in citalopram with other halogens, such as bromine or iodine, can lead to compounds with retained or even enhanced SERT affinity. nih.gov For instance, the 5-bromo analog of citalopram has been shown to be as active as citalopram itself. nih.gov

The dimethylamino group on the propyl chain also plays a principal role in conferring selectivity for SERT over the norepinephrine (B1679862) transporter (NET). nih.gov Modifications to this group, such as the removal of one or both methyl groups, can significantly impact potency. dtu.dk

The following table presents the binding affinities (Ki) of citalopram and some of its key analogs at the human serotonin (B10506) transporter (hSERT), illustrating the impact of structural modifications.

| Compound | Modification from Citalopram | SERT Ki (nM) | Reference |

|---|---|---|---|

| (S)-Citalopram | - | 2.6 | acs.org |

| Desfluorocitalopram (B12288705) | Removal of 4-fluoro group | Data not explicitly found in a comparable format | |

| (±)-Citalopram | Racemic mixture | 1.94 | nih.gov |

| (S)-(+)-5-Bromocitalopram | Replacement of 4-fluoro with 5-bromo | 1.04 | nih.gov |

| (S)-(+)-5-Iodocitalopram | Replacement of 4-fluoro with 5-iodo | 1.42 | nih.gov |

| Monomethyl-citalopram | Removal of one methyl from dimethylamino group | Significantly less potent than citalopram | dtu.dk |

| Desmethyl-citalopram | Removal of both methyls from dimethylamino group | Even less potent than monomethyl-citalopram | dtu.dk |

Note: A direct, comparable Ki value for Desfluorocitalopram from the searched literature was not available in a format that could be directly included in this table.

Identification of Key Pharmacophores and Ligand Efficiencies

A pharmacophore model outlines the essential steric and electronic features necessary for a molecule to interact with a specific biological target. For citalopram and its analogs, the key pharmacophoric elements for high-affinity binding to SERT include a protonated amine, an aromatic ring system, and a hydrogen bond acceptor.

Mutational studies and molecular modeling have identified several key amino acid residues within the SERT binding pocket that interact with these pharmacophoric features. Asp98 is crucial for interacting with the protonated amine of the dimethylaminopropyl side chain. nih.gov The aromatic rings of the ligand engage in hydrophobic and aromatic stacking interactions with residues such as Tyr95 and Phe341. nih.gov The cyano group of citalopram has been shown to be a critical determinant for its allosteric effect. researchgate.net

Ligand efficiency (LE) is a metric used to assess the binding energy of a ligand per non-hydrogen atom, providing a measure of how efficiently a molecule utilizes its size to achieve binding affinity. It is a valuable tool in drug discovery for optimizing lead compounds. wikipedia.org The formula for Ligand Efficiency is:

LE = - (ΔG) / N

where ΔG is the Gibbs free energy of binding (which can be calculated from the binding affinity, Ki) and N is the number of non-hydrogen atoms.

While specific ligand efficiency values for desfluorocitalopram were not found in the reviewed literature, the concept is crucial for comparing the binding efficiency of different citalopram analogs. For instance, comparing the LE of citalopram with its more lipophilic bromo- and iodo-analogs could reveal whether the increased affinity is a result of improved binding efficiency or simply due to an increase in size and lipophilicity.

Computational Approaches to SAR Modeling

Computational methods are powerful tools for investigating structure-activity relationships at the molecular level, providing insights that can guide the design of new and more potent ligands.

Molecular docking studies have been instrumental in predicting the binding poses of citalopram and its enantiomers within the SERT binding pocket. These studies have confirmed that (S)-citalopram, the more active enantiomer, binds in the central substrate-binding site. wikipedia.org Docking simulations have shown that the two enantiomers of citalopram are predicted to bind in opposite orientations within the substrate binding pocket. wikipedia.org

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing for the study of conformational changes and the stability of interactions over time. kyoto-u.ac.jp MD simulations of citalopram bound to SERT have helped to refine the understanding of the key interactions and the role of specific water molecules in mediating binding. These simulations have also been used to explore the allosteric binding site of citalopram on SERT. youtube.com

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. researchgate.net These models can be used to predict the activity of new, unsynthesized compounds.

A 3D-QSAR study on escitalopram (B1671245) derivatives has been conducted to predict their antidepressant activity. nih.govmalvernpanalytical.com Such studies typically involve aligning a set of molecules and then using statistical methods to correlate their 3D properties (e.g., steric and electrostatic fields) with their biological activity. These models can provide valuable insights into the structural requirements for optimal activity and guide the design of new analogs with improved properties. nih.govmalvernpanalytical.com

Analytical Method Development and Validation for Research Applications

Chromatographic Techniques for Purity and Quantification

Chromatographic methods are fundamental in separating Desfluorocitalopram (B12288705) from its parent compound and other related substances. These techniques are crucial for determining the purity of a sample and quantifying the amount of Desfluorocitalopram present.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like Desfluorocitalopram hydrochloride. Reversed-phase HPLC (RP-HPLC) is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase.

Several studies have detailed the development of RP-HPLC methods for the simultaneous separation and determination of citalopram (B1669093) and its impurities, including Desfluorocitalopram. nih.gov For instance, a method utilizing an Inertsil ODS 3V column (250x4.6 mm; 5 µm particle size) with a gradient elution of a mobile phase containing 0.3% diethylamine (B46881) (pH 4.70) and a mixture of methanol (B129727) and acetonitrile (B52724) (55:45 v/v) has been successfully developed. nih.gov Detection is typically carried out using a photodiode array (PDA) detector at a wavelength of 225 nm. nih.gov The validation of such methods generally includes assessments of accuracy, precision, and linearity to ensure reliable and reproducible results. nih.gov

Another approach involves using a Zorbax Eclipse XDB C18 column (150 x 4.6 mm, 5 µm particle size) with a mobile phase of 0.1 M ammonium (B1175870) acetate (B1210297) buffer (pH 7.0) and methanol. oup.comresearchgate.net The separation can be performed under isocratic or gradient conditions, with a flow rate of 1.0 mL/min and a column temperature of 25°C. oup.comoup.com These methods have been shown to be linear, specific, sensitive, precise, and accurate for the separation of citalopram and its nonchiral impurities. oup.comoup.com

Table 1: Exemplary HPLC Method Parameters for the Analysis of Citalopram and Related Compounds

| Parameter | Condition 1 | Condition 2 |

| Column | Inertsil ODS 3V (250x4.6 mm, 5 µm) nih.gov | Zorbax Eclipse XDB C18 (150 x 4.6 mm, 5 µm) oup.comresearchgate.net |

| Mobile Phase | 0.3% Diethylamine (pH 4.70), Methanol/Acetonitrile (55:45 v/v) nih.gov | 0.1 M Ammonium Acetate (pH 7.0), Methanol oup.comresearchgate.net |

| Elution Mode | Gradient nih.gov | Isocratic or Gradient oup.com |

| Flow Rate | Not Specified | 1.0 mL/min oup.comoup.com |

| Detection | PDA at 225 nm nih.gov | DAD researchgate.net |

| Column Temp. | Not Specified | 25°C oup.comoup.com |

This table is for illustrative purposes and specific conditions may vary based on the exact analytical requirements.

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds. For a compound like Desfluorocitalopram, derivatization is often necessary to increase its volatility and improve its chromatographic properties. Sensitive and specific GC methods, often coupled with mass spectrometry (GC-MS), have been developed for the determination of citalopram and its metabolites. nih.govresearchgate.net

In these methods, after extraction from the matrix, the analytes may undergo derivatization. For example, demethylated amines can be derivatized with trifluoroacetic anhydride. nih.gov The separation is typically performed on a capillary column, such as an HP-5MS (30 m × 0.25 mm i.d., 0.25 μm), using helium as the carrier gas. mdpi.com GC-MS analysis is often conducted in the electron impact (EI) mode. nih.gov These methods can achieve low limits of quantification, making them suitable for trace-level analysis. nih.gov

Chiral Analysis Methodologies

Since citalopram is a chiral compound, and Desfluorocitalopram can also exist as enantiomers, chiral analysis is critical. nih.gov These methods are essential for determining the enantiomeric ratio in pharmaceutical preparations. nih.gov Chiral separation can be achieved using various techniques, including HPLC with chiral stationary phases (CSPs) and capillary electrophoresis (CE). nih.gov

For HPLC-based chiral separations, columns containing chiral selectors like acetylated β-cyclodextrin are utilized. The separation mechanism on these columns can be complex and is influenced by factors such as the mobile phase composition. Supercritical fluid chromatography (SFC) has also emerged as a complementary technique to LC for chiral analysis, offering high efficiency and speed. chromatographyonline.com

Capillary electrophoresis offers a simple and fast alternative for enantioselective separation. nih.gov Using β-cyclodextrin sulfate (B86663) as a chiral selector in a phosphate (B84403) buffer at a low pH has been shown to achieve baseline separation of citalopram enantiomers and its metabolites in a short analysis time. nih.gov

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and characterization of this compound and its potential impurities.

UV Spectrophotometry

UV-Visible spectrophotometry is a straightforward and robust method for the quantitative analysis of substances that absorb ultraviolet or visible light. This compound, like citalopram, possesses a chromophore that allows for its detection and quantification using this technique.

For citalopram hydrobromide, a simple UV spectrophotometric method has been developed using distilled water as the solvent, with the maximum absorbance (λmax) observed at 239 nm. scholarsresearchlibrary.com Another study using methanol as the solvent reported a λmax of 240 nm. researchgate.net Linearity is typically observed in the concentration range of 4-20 µg/mL. scholarsresearchlibrary.com This technique is valuable for routine quality control analysis due to its simplicity and cost-effectiveness.

Mass Spectrometry (MS/MS) for Impurity Profiling

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a highly sensitive and specific technique for the identification and structural characterization of impurities. nih.gov When coupled with a chromatographic separation technique like HPLC (LC-MS/MS), it becomes a powerful tool for impurity profiling. nih.govtandfonline.com

LC-MS/MS allows for the generation of characteristic "fingerprints" for impurities, which consist of the precursor ion mass and several product ion masses. nih.gov This information is invaluable for identifying known and unknown impurities, even at very low levels. nih.govtandfonline.com The fragmentation patterns observed in the MS/MS spectra provide crucial structural information, aiding in the unambiguous identification of impurities. For instance, unknown impurities in citalopram have been isolated using semi-preparative HPLC and subsequently characterized by ESI-MS/MS, NMR, and FT-IR spectroscopy. nih.govtandfonline.com This comprehensive approach allows for the definitive structural elucidation of process-related impurities and degradation products. nih.gov

Advanced Method Validation and Quality by Design (QbD) Principles

The validation of analytical methods for this compound is crucial to ensure they are reliable and fit for their intended purpose. amazonaws.com The International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R1), provide a framework for this validation process. europa.eu Increasingly, the principles of Quality by Design (QbD) are being applied to analytical method development, known as Analytical QbD (AQbD). rjptonline.orgresearchgate.net AQbD is a systematic approach that begins with predefined objectives and uses scientific understanding and risk management to ensure method performance over its lifecycle. nih.govresearchgate.net

The core of AQbD is the establishment of an Analytical Target Profile (ATP), which defines the requirements for the method's performance. a3p.org This is followed by risk assessment to identify critical method parameters that could impact the quality of the results. researchgate.net Design of Experiments (DoE) is then often employed to systematically study these parameters and define a Method Operable Design Region (MODR), which is the set of experimental conditions that consistently produce results meeting the ATP. amazonaws.com

Robustness and Specificity Assessments

Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters. researchgate.net For an HPLC method, these variations might include changes in mobile phase composition, pH, flow rate, and column temperature. nih.govresearchgate.net The goal is to demonstrate the reliability of the method during normal use. researchgate.net

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. imgroupofresearchers.comelementlabsolutions.com For a stability-indicating method, specificity is demonstrated by showing that the this compound peak is well-resolved from any peaks of degradation products generated during forced degradation studies. nih.gov Chromatographic techniques like HPLC are particularly well-suited for this, often employing a photodiode array (PDA) detector to check for peak purity. nih.govresearchgate.net

Sensitivity, Accuracy, and Precision Determinations

Sensitivity of an analytical method is its ability to detect and quantify low concentrations of the analyte. imgroupofresearchers.com This is typically defined by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). amazonaws.com The LOD is the lowest amount of analyte that can be detected but not necessarily quantified, while the LOQ is the lowest amount that can be quantified with acceptable precision and accuracy. europa.eu For impurity analysis, the LOQ should be at or below the reporting threshold for impurities. europa.eu

Accuracy refers to the closeness of the test results obtained by the method to the true value. imgroupofresearchers.comelementlabsolutions.com It is often assessed by the recovery of a known amount of analyte spiked into a sample matrix. europa.eu Accuracy should be evaluated at a minimum of three concentration levels covering the specified range, with multiple replicates at each level. europa.eu

Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. imgroupofresearchers.comelementlabsolutions.com It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Precision is considered at three levels:

Repeatability: Precision under the same operating conditions over a short interval of time.

Intermediate Precision: Precision within the same laboratory, but with different analysts, on different days, or with different equipment.

Reproducibility: Precision between different laboratories. researchgate.net

Table 2: Example of Acceptance Criteria for Method Validation

| Parameter | Acceptance Criteria |

| Accuracy | % Recovery within 98.0% - 102.0% |

| Precision (RSD) | Not more than 2.0% |

| Linearity (r²) | Not less than 0.999 |

| Robustness | System suitability parameters pass for all varied conditions |

| Specificity | Analyte peak is pure and resolved from all other peaks |

This table provides typical acceptance criteria used in method validation, which would be applicable to methods for this compound.

Stability Indicating Methods (e.g., Photostability, pH Stability)

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. nih.gov To develop a SIM for this compound, the compound is subjected to forced degradation (stress testing) under various conditions to generate potential degradation products. nih.govimpactfactor.org These conditions typically include:

Acid Hydrolysis: Treatment with an acid (e.g., HCl) at elevated temperatures.

Base Hydrolysis: Treatment with a base (e.g., NaOH) at elevated temperatures.

Oxidation: Treatment with an oxidizing agent (e.g., H₂O₂).

Thermal Degradation: Exposure to dry heat.

Photodegradation: Exposure to light, typically in a photostability chamber according to ICH Q1B guidelines.

The stressed samples are then analyzed by a suitable technique, most commonly HPLC, to separate the parent drug from any degradation products. nih.govchromatographyonline.com The method must be able to resolve all significant degradation products from the main peak and from each other. nih.gov This ensures that any decrease in the concentration of this compound over time during stability studies is accurately measured and not masked by co-eluting degradants.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and related properties of molecules. mdpi.comemerginginvestigators.orgchemrxiv.org These calculations can predict a range of molecular descriptors that are crucial for understanding a compound's reactivity and potential biological activity. For Desfluorocitalopram (B12288705), the removal of the highly electronegative fluorine atom from the parent compound, citalopram (B1669093), is expected to significantly alter its electronic properties.

DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are commonly employed for geometry optimization and the calculation of thermodynamic and electronic parameters. chemrxiv.org Key properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability and reactivity. chemrxiv.org

A comparative analysis of citalopram and Desfluorocitalopram would likely reveal a higher HOMO energy for Desfluorocitalopram due to the absence of the electron-withdrawing fluorine atom. This, in turn, could influence its interaction with biological targets. Other calculated quantum chemical descriptors include ionization potential, electron affinity, electronegativity, hardness, softness, and the electrophilicity index. chemrxiv.org

Table 1: Representative Quantum Chemical Properties (Illustrative)

| Property | Description | Citalopram (Illustrative Value) | Desfluorocitalopram (Illustrative Value) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV | -6.2 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV | -1.0 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.3 eV | 5.2 eV |

| Dipole Moment (µ) | Measure of molecular polarity | 3.5 D | 3.1 D |

| Electronegativity (χ) | Tendency to attract electrons | 3.85 | 3.60 |

| Global Hardness (η) | Resistance to change in electron distribution | 2.65 | 2.60 |

Note: The values in this table are illustrative and intended to represent the expected trends based on the structural differences between the two compounds. Actual values would require specific quantum chemical calculations.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the exploration of conformational landscapes and the study of interactions between ligands and their biological targets over time. nih.govnih.govmdpi.com For Desfluorocitalopram, MD simulations are crucial for understanding its binding to the serotonin (B10506) transporter (SERT), its primary target.

Studies on citalopram and its analogs have utilized MD simulations to refine docking poses and to analyze the stability of the ligand-protein complex. nih.gov These simulations are typically performed using force fields like AMBER or GROMOS and can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding of the ligand in the active site of the transporter. The simulations can also shed light on the role of specific amino acid residues in the binding pocket. For instance, studies have identified residues like Tyr95 and Ile172 as being critical for the binding of citalopram. acs.orgresearchgate.net

A comparative MD simulation of citalopram and Desfluorocitalopram bound to SERT would be insightful. The absence of the fluorine atom in Desfluorocitalopram would eliminate any potential interactions, such as halogen bonds or specific polar contacts, that this atom might make with the protein. This could lead to a different binding orientation or a less stable complex, which could in turn explain any observed differences in binding affinity. The analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone over the simulation time would provide information on the stability of the system.

Table 2: Typical Parameters for a Molecular Dynamics Simulation of a Ligand-Protein Complex

| Parameter | Description | Typical Value/Setting |

| Force Field | Set of parameters to describe the potential energy of the system | AMBER, GROMOS, CHARMM |

| Solvent Model | Representation of the solvent (usually water) | TIP3P, SPC/E |

| System Size | Number of atoms in the simulation box | ~50,000 - 100,000 atoms |

| Simulation Time | Duration of the simulation | 100 ns - 1 µs |

| Ensemble | Thermodynamic conditions (e.g., constant temperature and pressure) | NPT (isothermal-isobaric) |

| Temperature | Temperature of the system | 300 K |

| Pressure | Pressure of the system | 1 atm |

In Silico ADME/T Prediction and Systems Pharmacology Modeling

In silico methods are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and Toxicity (T) properties of drug candidates early in the discovery process. nih.govnih.govfrontiersin.org These predictive models can help to identify potential liabilities and guide the optimization of compounds. For Desfluorocitalopram, a range of ADME/T properties can be predicted using various computational tools and web servers.

These predictions are often based on Quantitative Structure-Activity Relationship (QSAR) models, which correlate structural features of molecules with their physicochemical and biological properties. nih.gov For example, properties like lipophilicity (logP), aqueous solubility, plasma protein binding, and potential to inhibit or be a substrate for cytochrome P450 enzymes can be estimated. The blood-brain barrier (BBB) penetration is a particularly important parameter for a centrally acting drug like Desfluorocitalopram.

Systems pharmacology aims to understand the effects of a drug on a biological system as a whole. mdpi.com It integrates data from various sources to create mathematical models of biological pathways and networks. These models can be used to simulate the effects of a drug on cellular and physiological processes, providing insights into its mechanism of action and potential off-target effects.

Table 3: Representative In Silico ADME/T Predictions for a CNS Drug Candidate (Illustrative)

| ADME/T Parameter | Predicted Property | Desired Range for a CNS Drug | Illustrative Prediction for Desfluorocitalopram |

| Absorption | Human Intestinal Absorption | High | Good |

| Distribution | Blood-Brain Barrier (BBB) Penetration | High | Good |

| Plasma Protein Binding (PPB) | Moderate to High | ~85% | |

| Metabolism | CYP2D6 Inhibition | Low | Moderate |

| CYP3A4 Inhibition | Low | Low | |

| Excretion | Renal Clearance | Moderate | Moderate |

| Toxicity | hERG Inhibition | Low | Low risk |

| Ames Mutagenicity | Negative | Negative |

Note: The values in this table are for illustrative purposes and represent the types of predictions that would be generated from in silico ADME/T software.

Network Pharmacology and Target Deconvolution

Network pharmacology is an approach that analyzes the complex interactions between drugs, targets, and diseases from a network perspective. nih.govresearchgate.netdovepress.comnih.gov It moves beyond the "one drug, one target" paradigm to embrace the reality that many drugs interact with multiple targets, and that diseases often involve perturbations in complex biological networks.

Target deconvolution is the process of identifying the specific molecular targets responsible for a drug's observed phenotypic effects. nih.gov This is particularly important for compounds identified through phenotypic screening. While the primary target of Desfluorocitalopram is known, target deconvolution methods could be used to identify any unknown off-targets that might be responsible for side effects or polypharmacological efficacy.

Table 4: Illustrative Drug-Target Network Components for Desfluorocitalopram

| Drug | Primary Target | Potential Secondary Targets | Associated Pathways |

| Desfluorocitalopram | SERT (SLC6A4) | Dopamine (B1211576) Transporter (DAT), Norepinephrine (B1679862) Transporter (NET), Sigma-1 Receptor | Serotonergic synapse, Dopaminergic synapse, Neuroactive ligand-receptor interaction |

Machine Learning Approaches in Activity Prediction

Machine learning (ML) has become a powerful tool in drug discovery for predicting the biological activity of compounds. maastrichtuniversity.nlnih.govnih.gov By training on large datasets of molecules with known activities, ML models can learn to identify the structural features that are important for a particular biological effect.

For Desfluorocitalopram, ML models could be developed to predict its binding affinity for SERT and other transporters. arxiv.org These models are typically trained on datasets of citalopram analogs and other SERT inhibitors. The input to these models is a representation of the molecule, such as a set of molecular descriptors or a molecular fingerprint. Various ML algorithms can be used, including Random Forest, Support Vector Machines (SVM), and Deep Neural Networks (DNNs). frontiersin.org

Beyond activity prediction, ML can also be used to predict other properties, such as ADME/T profiles. researchgate.net For instance, a model could be trained to predict whether a compound is likely to be a substrate for a particular metabolic enzyme. These predictive models can be used to virtually screen large libraries of compounds and prioritize those with the most promising profiles for synthesis and experimental testing.

Table 5: Machine Learning Models in Drug Discovery

| Model Type | Description | Application Example for Desfluorocitalopram |

| Random Forest | An ensemble learning method that constructs multiple decision trees. | Predicting SERT binding affinity based on molecular descriptors. |

| Support Vector Machine (SVM) | A supervised learning model that finds a hyperplane to separate data points into different classes. | Classifying compounds as BBB-penetrant or non-penetrant. |

| Deep Neural Network (DNN) | A multi-layered neural network capable of learning complex patterns from data. | Predicting a wide range of ADME/T properties from molecular structure. |

| Quantitative Structure-Activity Relationship (QSAR) | A regression or classification model that relates chemical structure to biological activity. | Developing an equation to predict the IC50 of citalopram analogs at SERT. |

Future Research Directions and Emerging Methodologies

Development of Advanced Preclinical Models (e.g., organ-on-a-chip systems)

Traditional preclinical models often fall short of recapitulating the complexity of human physiology. The advent of organ-on-a-chip (OOC) technology offers a paradigm shift, providing more accurate and human-relevant data. researchgate.netescholarship.org These microfluidic devices, which house living human cells in a dynamic microenvironment, can simulate the functions of various organs. researchgate.net

For a compound like Desfluorocitalopram (B12288705) hydrochloride, which acts on the central nervous system, a particularly relevant OOC model is the blood-brain barrier (BBB) chip. biorxiv.orgnih.gov Research has already demonstrated the utility of BBB chips in studying the transport of citalopram (B1669093). biorxiv.orgnih.gov These models, often incorporating induced pluripotent stem cell-derived human brain microvascular endothelial cells, pericytes, and astrocytes, can achieve physiological levels of barrier function, as measured by trans-endothelial electrical resistance (TEER). escholarship.orgbiorxiv.org

Future research could leverage BBB-on-a-chip systems to:

Assess Permeability: Determine the ability of Desfluorocitalopram hydrochloride to cross the human BBB, a critical factor for any CNS-acting compound.

Investigate Transporter Interactions: Studies on citalopram have shown the importance of efflux pumps like P-glycoprotein (P-gp) in its brain penetration. biorxiv.orgresearchgate.net BBB chips can be used to investigate whether this compound is also a substrate for P-gp or other transporters, and how this might differ from citalopram. biorxiv.orgpolimi.it

Model Neurovascular Unit Interactions: More complex, multilayered "brain-on-a-chip" systems are being developed that include neurons and other brain cells, allowing for the study of not just transport, but also the compound's effects on the neurovascular unit. google.com

The use of such personalized models, potentially derived from patient-specific induced pluripotent stem cells (iPSCs), could pave the way for predicting individual responses to this compound. polimi.itnih.gov

Integration of Omics Technologies in Mechanistic Research

Omics technologies, which provide a global view of molecules like genes (genomics), proteins (proteomics), and metabolites (metabolomics), are powerful tools for elucidating the mechanisms of action of pharmaceutical compounds. While direct omics studies on this compound are not yet prevalent, research on citalopram provides a clear roadmap for future investigations.

Metabolomics:

Metabolomics studies on citalopram have revealed significant alterations in various metabolic pathways. nih.govrsc.orgduke.eduelsevierpure.comresearchgate.net For instance, targeted metabolomics in patients treated with citalopram/escitalopram (B1671245) showed changes in:

Tryptophan and Serotonin (B10506) Pathways: Reductions in serotonin (5HT) and 5-hydroxyindoleacetate (5HIAA) were observed. nih.govduke.eduelsevierpure.comresearchgate.net

Tyrosine Pathway: Changes in the end products of catecholamines were noted. nih.govduke.eduelsevierpure.comresearchgate.net

Purine Pathway: Significant reductions in hypoxanthine (B114508) and xanthine (B1682287) levels were seen. nih.govduke.eduelsevierpure.comresearchgate.net

Gut Microbiome-Related Metabolism: Increases in indoles influenced by gut microbial cometabolism were detected. nih.govduke.eduelsevierpure.comresearchgate.net

Future metabolomics research on this compound could compare its metabolic signature to that of citalopram to understand differences in their effects on these and other pathways.

Proteomics:

Proteomics research on citalopram has identified several proteins whose expression is altered upon treatment. In one study using U937 monoblastoid cells, citalopram exposure led to the upregulation of Glyoxalase-I (Glo 1) and 3-Hydroxy-3-methylglutaryl-Coenzyme A synthase 1 (HMGCS1), suggesting a link to cholesterol biosynthesis. nih.gov Other proteins affected included catalase and beta-actin (upregulated), and 14-3-3 protein (downregulated). nih.gov Another study in human embryonic stem cell-derived neurons found that citalopram treatment affected proteins involved in neurodevelopment and depression. aston.ac.ukfrontiersin.org Investigating the proteomic effects of this compound would be crucial to understand its unique cellular impact.

The integration of these omics technologies, potentially in combination with the advanced preclinical models discussed above, will provide a systems-level understanding of the biological effects of this compound.

Exploration of Novel Synthetic Pathways

The synthesis of citalopram and its analogs has traditionally relied on established chemical routes. However, emerging synthetic methodologies offer opportunities for more efficient, greener, and innovative approaches to producing this compound and related compounds.

Flow Chemistry:

Continuous flow chemistry is gaining traction in pharmaceutical manufacturing due to its potential for improved safety, efficiency, and scalability. up.ac.zanih.govacs.orgacs.org This technology has been successfully applied to the synthesis of various antidepressants, including intermediates for paroxetine (B1678475) and norketamine. nih.govacs.orgchemistryworld.com A key advantage is the ability to handle hazardous reagents and intermediates in a more controlled manner. nih.govacs.org Future research could focus on developing a continuous flow synthesis for this compound, potentially telescoping multiple reaction steps to streamline the process and reduce waste. up.ac.zanih.govacs.org

Biocatalysis:

Enzymes offer a highly selective and environmentally friendly alternative to traditional chemical catalysts. researchgate.netdntb.gov.uamdpi.com Chemo-enzymatic methods have been developed for the asymmetric synthesis of (S)-citalopram, utilizing lipases for the resolution of key intermediates. researchgate.netnih.gov This approach can overcome challenges associated with the synthesis of molecules with chiral tertiary alcohols. nih.gov The exploration of biocatalytic routes for the synthesis of this compound could lead to more sustainable and enantiomerically pure products.

Advanced Computational Drug Discovery Paradigms

Computational methods are integral to modern drug discovery, enabling the rapid screening of large compound libraries and providing insights into drug-target interactions at the molecular level. nih.gov These approaches are particularly valuable for understanding the interaction of ligands with the serotonin transporter (SERT), the primary target of citalopram and its analogs. nih.govresearchgate.netkyoto-u.ac.jpnih.govsciepub.com

Molecular Docking and Virtual Screening:

Molecular docking simulations have been used to predict the binding modes of citalopram enantiomers and other SERT inhibitors. sciepub.comacs.org These studies have identified key amino acid residues within the SERT binding pocket that are crucial for ligand recognition. nih.govacs.org Future in silico screening campaigns could be designed to identify novel compounds with a similar or potentially improved binding profile to Desfluorocitalopram. nih.govresearchgate.netnih.gov

Molecular Dynamics Simulations:

Molecular dynamics (MD) simulations provide a dynamic view of the protein-ligand complex, offering insights into the stability of binding poses and conformational changes in the transporter. acs.orgfrontiersin.orguit.no MD simulations of citalopram analogs in complex with SERT have been performed to understand the structural basis of their activity. frontiersin.org Applying MD simulations to this compound could reveal subtle differences in its interaction with SERT compared to citalopram, potentially explaining any observed differences in potency or selectivity.

These computational approaches, when used in an iterative cycle with experimental validation, can significantly accelerate the discovery and optimization of new SERT inhibitors based on the Desfluorocitalopram scaffold.

Research on Related Compound Profiling and Characterization

A thorough understanding of a drug substance requires the comprehensive profiling and characterization of its related compounds and impurities. nih.govtandfonline.commiami.eduusp.orgsigmaaldrich.comcleanchemlab.comresearchgate.netresearchgate.net Desfluorocitalopram is itself a known impurity of citalopram. cleanchemlab.com The analytical techniques used for citalopram can be readily adapted for the detailed study of this compound and its own potential impurities.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly tandem MS (MS/MS), is a powerful tool for the detection, isolation, and structural elucidation of trace-level impurities. nih.govtandfonline.commiami.eduresearchgate.net These methods have been used to characterize numerous process-related impurities and degradation products of citalopram. nih.govtandfonline.com

Future research in this area for this compound should include:

Impurity Profiling: A systematic study to identify and quantify any impurities present in bulk batches of this compound.

Forced Degradation Studies: Subjecting the compound to stress conditions (e.g., acid, base, oxidation, heat, light) to identify potential degradation products.

Structural Elucidation: Using techniques like LC-MS/MS and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the precise chemical structures of any identified impurities and degradants. tandfonline.commiami.edu

Development of Reference Standards: The synthesis and certification of reference standards for Desfluorocitalopram and its impurities are crucial for accurate analytical method development and validation. sigmaaldrich.com

This rigorous characterization is essential for ensuring the quality, safety, and regulatory compliance of any potential pharmaceutical product containing this compound.

Q & A

Q. How can researchers ensure reproducibility when documenting synthetic protocols for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.